molecular formula C7H10ClN3O B1411789 N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride CAS No. 1704318-68-2

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride

Cat. No.: B1411789
CAS No.: 1704318-68-2
M. Wt: 187.63 g/mol
InChI Key: PEXUYQLTUWOXJC-YFHOEESVSA-N
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Description

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with an isopropyl group and a carbimidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired carbimidoyl chloride derivative. The reaction conditions generally include:

    Step 1: Reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as triethylamine.

    Step 2: Treatment of the resulting hydroxamic acid with thionyl chloride under anhydrous conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbimidoyl chloride group can be reduced to form corresponding amines.

    Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like primary or secondary amines, alcohols, or thiols under basic conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Derivatives with nucleophiles replacing the chloride group.

Scientific Research Applications

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride involves its reactive functional groups. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The carbimidoyl chloride group can react with nucleophiles, leading to the formation of stable derivatives that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
  • 5-amino-1H-pyrazole-4-carbonitrile
  • 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates

Uniqueness

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is unique due to its combination of a hydroxylamine group and a carbimidoyl chloride group on a pyrazole ring. This combination provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other pyrazole derivatives.

Properties

IUPAC Name

(4Z)-N-hydroxy-1-propan-2-ylpyrazole-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5(2)11-4-6(3-9-11)7(8)10-12/h3-5,12H,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXUYQLTUWOXJC-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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